2-[3-(benzenesulfonyl)-2-oxo-1,2-dihydroquinolin-1-yl]-N-[(furan-2-yl)methyl]acetamide
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Overview
Description
2-[3-(benzenesulfonyl)-2-oxo-1,2-dihydroquinolin-1-yl]-N-[(furan-2-yl)methyl]acetamide is a complex organic compound that features a quinoline core, a furan ring, and a sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[3-(benzenesulfonyl)-2-oxo-1,2-dihydroquinolin-1-yl]-N-[(furan-2-yl)methyl]acetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the quinoline core, followed by the introduction of the phenylsulfonyl group. The furan-2-ylmethyl group is then attached through a nucleophilic substitution reaction. The final step involves the formation of the acetamide linkage under controlled conditions, often using reagents like acetic anhydride and a base such as triethylamine.
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The furan ring in the compound can undergo oxidation reactions, leading to the formation of furan-2-carboxylic acid derivatives.
Reduction: The quinoline core can be reduced under hydrogenation conditions to yield tetrahydroquinoline derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products: The major products formed from these reactions include furan-2-carboxylic acid derivatives, tetrahydroquinoline derivatives, and various substituted sulfonyl compounds.
Scientific Research Applications
2-[3-(benzenesulfonyl)-2-oxo-1,2-dihydroquinolin-1-yl]-N-[(furan-2-yl)methyl]acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
2-[3-(benzenesulfonyl)-2-oxo-1,2-dihydroquinolin-1-yl]-N-[(furan-2-yl)methyl]acetamide: can be compared to other quinoline derivatives such as quinine, chloroquine, and quinacrine.
Unique Features: The presence of the furan-2-ylmethyl group and the phenylsulfonyl group distinguishes it from other quinoline derivatives, potentially enhancing its biological activity and specificity.
Comparison with Similar Compounds
- Quinine
- Chloroquine
- Quinacrine
- 2-[3-(benzenesulfonyl)-2-oxo-1,2-dihydroquinolin-1-yl]-N-[(furan-2-yl)methyl]acetamide
Properties
IUPAC Name |
2-[3-(benzenesulfonyl)-2-oxoquinolin-1-yl]-N-(furan-2-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O5S/c25-21(23-14-17-8-6-12-29-17)15-24-19-11-5-4-7-16(19)13-20(22(24)26)30(27,28)18-9-2-1-3-10-18/h1-13H,14-15H2,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHWRSRLHKMTQCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=CC3=CC=CC=C3N(C2=O)CC(=O)NCC4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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